6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core modified with a sulfonyl-linked piperazine moiety bearing a 2-(2-methylphenoxy)acetyl substituent. The sulfonyl-piperazine group is a common pharmacophore in medicinal chemistry, often associated with bioactivity modulation, such as enzyme inhibition or receptor binding . The tricyclic scaffold provides rigidity and may enhance target selectivity due to its steric and electronic constraints .
Properties
IUPAC Name |
6-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-4-2-3-5-21(17)32-16-23(29)25-10-12-26(13-11-25)33(30,31)20-14-18-6-7-22(28)27-9-8-19(15-20)24(18)27/h2-5,14-15H,6-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLAFYJBXFASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 5-HT1A and 5-HT2A receptors . These receptors are part of the group of G-protein-coupled membrane receptors located on the cell membrane of neurons and selected other cells, including smooth muscle, pancreatic β-cells, hepatocytes, and adipocytes. They mediate the action of serotonin both in the central nervous system and the periphery nerves.
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT2A receptors, by binding to them. This binding can result in changes in the receptor’s activity, which can lead to alterations in the signaling pathways that the receptor is involved in. The equilibrium dissociation constant values of the tested compounds showed differential intrinsic activities of the agonist and antagonist modes.
Biochemical Pathways
The serotonin 5-HT1A and 5-HT2A receptors, which this compound targets, are involved in a variety of biochemical pathways. These pathways are related to various physiological processes, including mood regulation, anxiety, appetite, sleep, and more. The compound’s interaction with these receptors can therefore potentially affect these pathways and their downstream effects.
Pharmacokinetics
The design of the compound and its substituents were chosen with the intent of modifying physicochemical properties such as size, charge, and lipophilicity, which could potentially improve its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on its interaction with its targets, the 5-HT1A and 5-HT2A receptors. By binding to these receptors, the compound could potentially alter the signaling pathways they are involved in, leading to changes at the cellular level.
Biological Activity
The compound 6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a piperazine moiety and a sulfonyl group, which are known to enhance pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of DNA synthesis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Apoptosis induction via caspase activation |
| C6 | 7.5 | Inhibition of DNA synthesis |
The compound's mechanism is believed to involve multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on A549 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- In Vivo Efficacy : In murine models bearing A549 xenografts, administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
- Combination Therapy : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially reducing side effects associated with higher doses of conventional drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several classes of molecules:
- Piperazine-sulfonyl derivatives: describes a closely related compound, 6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, differing only in the position of the methyl group on the phenoxy moiety (para- vs. ortho-substitution). This positional isomerism could influence lipophilicity and metabolic stability .
- Antiproliferative sulfonyl-piperazines: highlights compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, which share the sulfonyl-piperazine motif but replace the tricyclic core with tetrazole-thioether groups. These derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines .
- Piperazine-acetic acid derivatives : discusses macrocyclic complexes with N-substituted acetic acid arms on piperazine, emphasizing their electrochemical properties. While distinct in macrocyclic structure, these compounds highlight the versatility of piperazine-acetyl conjugates in coordination chemistry .
Pharmacological and Functional Comparisons
- Bioactivity : The tricyclic core in the target compound may confer unique target engagement compared to simpler piperazine derivatives. For instance, describes spiro-diazaspiro[4.5]decane-dione piperazine derivatives with serotonin receptor affinity (Ki < 100 nM), suggesting that tricyclic systems enhance receptor binding .
- Synthetic Accessibility: and outline synthetic routes for sulfonyl-piperazine derivatives, typically involving nucleophilic substitution or coupling reactions.
- Therapeutic Potential: notes that ferroptosis-inducing compounds (FINs) with complex architectures, including tricyclic systems, show selective cytotoxicity in oral squamous cell carcinoma (OSCC).
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
*Estimated via ChemDraw or analogous tools; †Exact mass requires experimental validation.
Key Research Findings
Positional Isomerism Effects: The ortho-methylphenoxy substituent in the target compound may enhance metabolic stability compared to para-substituted analogs, as ortho groups often reduce cytochrome P450-mediated oxidation .
Tricyclic vs. Linear Architectures : Tricyclic systems (e.g., azatricyclo cores) exhibit superior target selectivity in receptor-binding assays compared to linear piperazine derivatives, likely due to reduced conformational flexibility .
Sulfonyl-Piperazine as a Pharmacophore : This group is critical for hydrogen bonding with biological targets (e.g., kinases, GPCRs), as demonstrated in antiproliferative and neuropharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
